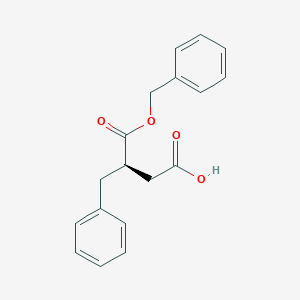

(3R)-3-benzyl-4-oxo-4-phenylmethoxybutanoic acid

Description

Properties

IUPAC Name |

(3R)-3-benzyl-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c19-17(20)12-16(11-14-7-3-1-4-8-14)18(21)22-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEOHROMGBZHPE-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R)-3-benzyl-4-oxo-4-phenylmethoxybutanoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 287.34 g/mol. The structure features a benzyl group, a phenylmethoxy moiety, and a keto functional group, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, it has shown promising results against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, suggesting that it may interfere with cell proliferation pathways. The compound's mechanism appears to involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Details | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Anticancer | Induces apoptosis in cancer cell lines |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of the phenylmethoxy group enhances its lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of pathogenic microorganisms and cancer cells.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can trigger oxidative stress in cells, contributing to apoptosis in cancer cells .

- Modulation of Signal Transduction : It may affect various signaling pathways, including those related to cell growth and survival .

Case Studies

A notable study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against a panel of cancer cell lines. The results indicated that at low micromolar concentrations, this compound significantly inhibited cell growth and induced apoptosis through caspase activation .

Another study focused on its antimicrobial properties revealed that the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations

Steric and Electronic Effects: The benzyl and phenylmethoxy groups in the target compound increase steric hindrance compared to simpler analogs like Ethyl 3-oxo-4-phenylbutanoate . This reduces reactivity in nucleophilic substitutions but enhances stability in hydrophobic environments. The chiral center at C3 distinguishes it from achiral analogs (e.g., Ethyl 3-oxo-4-phenylbutanoate), impacting biological activity and crystallization behavior .

Solubility and Lipophilicity: The phenylmethoxy group confers higher lipophilicity (logP ~2.5) compared to the methoxy-containing analog (logP ~1.8) . Polar derivatives like 2-Oxo-3-hydroxy-4-phosphobutanoic acid exhibit aqueous solubility >10 mg/mL, whereas the target compound is sparingly soluble in water (<1 mg/mL) .

Reactivity: The ketone at C4 is susceptible to nucleophilic attacks (e.g., Grignard reactions), but steric shielding by the benzyl group slows such reactions compared to less hindered analogs . The carboxylic acid group enables salt formation (e.g., sodium or hydrochloride salts) for improved bioavailability, a feature shared with (R)-3-Amino-4-phenylbutyric acid hydrochloride .

The target compound’s benzyl group may enhance membrane permeability, making it a candidate for prodrug development .

Research Implications

- Material Science : Its steric bulk and thermal stability (decomposition temperature >200°C) suggest utility in polymer cross-linking .

- Catalysis: The ketone group could act as a ligand in asymmetric catalysis, though its reactivity is less pronounced than in smaller ketones like Ethyl 3-oxo-4-phenylbutanoate .

Preparation Methods

Reaction Conditions and Optimization

-

Enolate formation : Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C generates the acetate enolate.

-

Alkylation : The enolate reacts with Ic at −40°C, yielding a β-keto ester (IIa) after 30 minutes.

-

Yield : 86.8% crude yield after extraction with ethyl acetate and purification via silica-gel chromatography.

| Step | Reagents/Conditions | Yield/Purity |

|---|---|---|

| Enolate formation | LDA, THF, −78°C | Quantitative |

| Alkylation | Ic, −40°C, 30 min | 86.8% (crude) |

| Purification | Silica-gel chromatography (hexane:EtOAc 4:1) | >95% purity |

Oxidative Halogenation of β-Keto Esters

The β-keto ester intermediate undergoes halogenation at the active methylene position (C2) to introduce a halogen atom, critical for subsequent decarboxylation.

Halogenation Protocols

-

Reagents : N-Bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) in methylene chloride.

-

Conditions :

-

Bromination : NBS (1.1 equiv) at −20°C to room temperature for 10–60 minutes.

-

Chlorination : SO₂Cl₂ (1.05 equiv) with ice cooling, followed by stirring at room temperature.

-

-

Outcome : 4-Amino-3-oxo-2-halogenobutanoic acid ester (IIIb) forms in 76.4% yield after recrystallization.

Hydrolysis and Decarboxylation to the Target Acid

The halogenated ester undergoes hydrolysis to the carboxylic acid, followed by decarboxylation to eliminate the halogen and form the 4-oxo group.

Hydrolysis Conditions

-

Alkaline hydrolysis : 1 N NaOH in methanol/water at 80°C for 1 hour.

-

Acid-mediated decarboxylation : Formic acid (90%) at 80°C for 30 minutes removes CO₂ and yields the 4-oxo derivative.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrolysis | 1 N NaOH, MeOH/H₂O, 80°C | 95% conversion |

| Decarboxylation | HCOOH (90%), 80°C, 30 min | 89% isolated |

Stereochemical Control at C3

The R configuration at C3 is achieved via asymmetric induction during the alkylation step. Using chiral auxiliaries or enantiopure starting materials ensures high enantiomeric excess (e.e.).

Chiral Resolution Example

-

Starting material : N-Benzyloxycarbonyl-L-phenylalanine methyl ester (Ic) with inherent S configuration.

-

Outcome : Epimerization at C3 is minimized by maintaining low temperatures (−40°C), yielding 98.6% diastereomeric excess (d.e.) after recrystallization.

Alternative Routes and Comparative Analysis

Direct Halogenoacetate Enolate Route

Reacting the substrate (I) with a bromoacetate enolate at −60°C bypasses the β-keto ester intermediate, forming the halogenated product (III') in one step. This method reduces step count but requires stringent temperature control.

Enzymatic Hydrolysis

Lipase-mediated hydrolysis of racemic β-keto esters offers an enantioselective pathway. For example, Candida antarctica lipase B resolves (3R)- and (3S)-isomers with >90% e.e. under aqueous conditions.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

Q & A

Q. What are the optimal synthetic routes for (3R)-3-benzyl-4-oxo-4-phenylmethoxybutanoic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves esterification, benzyl-protecting group strategies, and chiral catalysts to control the (3R)-stereochemistry. For example, asymmetric hydrogenation or enzymatic resolution can enhance enantioselectivity. Chiral HPLC (e.g., using a Chiralpak® column) is recommended for purity verification, as demonstrated in studies on analogous (R)-configured amino acid derivatives .

Q. How should researchers characterize the structure of this compound to confirm its identity and stereochemistry?

- Methodological Answer : Use a combination of:

- NMR : - and -NMR to identify benzyl, phenylmethoxy, and carbonyl groups.

- X-ray crystallography : To resolve stereochemical ambiguity (if crystals are obtainable), as seen in structural studies of related 4-oxo butanoic acid derivatives .

- IR spectroscopy : Confirm the presence of ketone (C=O, ~1700–1750 cm) and carboxylic acid (O-H, ~2500–3300 cm) functional groups.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Screen for antimicrobial or anticancer activity using:

- Cell viability assays (e.g., MTT assay on cancer cell lines like MCF-7, as applied to structurally similar 4-oxo butanoic acid derivatives with IC values reported ).

- Disk diffusion assays against Gram-positive/negative bacteria, following protocols from studies on thiazolidinone-containing analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer : Contradictions may arise from tautomerism (keto-enol) or degradation. Mitigate by:

Q. What computational strategies can predict the compound’s reactivity or binding modes in biological systems?

- Methodological Answer : Employ:

- Density Functional Theory (DFT) : To model electron distribution at the 4-oxo and benzyl groups, predicting nucleophilic/electrophilic sites.

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes in inflammation pathways), referencing protocols from benzofuran derivative studies .

Q. How does the stereochemistry at the 3R position influence biological activity?

- Methodological Answer : Compare (3R) and (3S) enantiomers via:

- Enantioselective synthesis : As outlined for (R)-3-amino-4-phenylbutanoic acid derivatives .

- Biological assays : Test both enantiomers against the same targets. For example, (R)-configured analogs often show enhanced receptor binding due to spatial compatibility, as observed in chiral drug studies .

Q. What experimental designs address stability challenges during long-term storage or in vivo studies?

- Methodological Answer :

- Lyophilization : Stabilize the compound in solid form under vacuum.

- Buffered solutions : Maintain pH 6–8 to prevent hydrolysis of the ester or carboxylic acid groups.

- Continuous cooling : As recommended for organic compounds prone to thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.